molecular formula C9H9F2NO3 B12961716 Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate

Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate

Cat. No.: B12961716
M. Wt: 217.17 g/mol
InChI Key: IECMRIYDOGDZLE-UHFFFAOYSA-N
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Description

Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate is a chemical compound that belongs to the class of heterocyclic compounds It contains a pyridine ring substituted with a difluoromethyl group and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These processes are optimized for high yield and purity, often using automated systems to control reaction conditions such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.

Scientific Research Applications

Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The ester functional group can undergo hydrolysis to release active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(1-(difluoromethyl)-2-oxo-1,2-dihydropyridin-4-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

methyl 2-[1-(difluoromethyl)-2-oxopyridin-4-yl]acetate

InChI

InChI=1S/C9H9F2NO3/c1-15-8(14)5-6-2-3-12(9(10)11)7(13)4-6/h2-4,9H,5H2,1H3

InChI Key

IECMRIYDOGDZLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=O)N(C=C1)C(F)F

Origin of Product

United States

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